Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It serves as a reagent in various chemical reactions, including esterification, amidation, and acylation. This compound is also employed as an analytical standard in different industrial applications.
Vorbereitungsmethoden
The synthesis of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- involves multiple steps. . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in substitution reactions, where the methoxy or hydroxy groups are replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for esterification, amidation, and acylation reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as an analytical standard in drug development.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- involves its ability to act as a strong acid and a nucleophile. It can donate protons in acidic reactions and participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- can be compared with other similar compounds, such as:
Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but lacking the methoxy and hydroxy groups.
Benzenesulfonic acid: Another aromatic sulfonic acid with similar reactivity but different functional groups.
The uniqueness of Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy- lies in its specific functional groups, which provide distinct reactivity and applications compared to other sulfonic acids.
Eigenschaften
CAS-Nummer |
81-12-9 |
---|---|
Molekularformel |
C8H10O5S |
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
hydroxy-(4-methoxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C8H10O5S/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12/h2-5,8-9H,1H3,(H,10,11,12) |
InChI-Schlüssel |
NDMUEXKPRHMWRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.